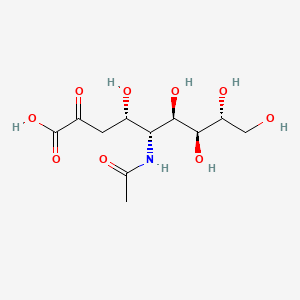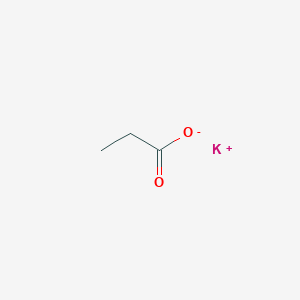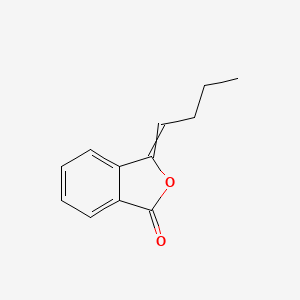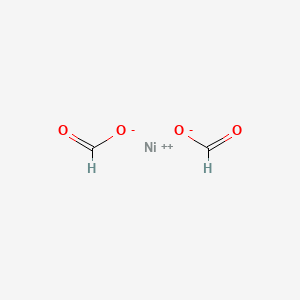
CID 101879
Descripción general
Descripción
CID 101879 is a useful research compound. Its molecular formula is C15H14N3NaO2 and its molecular weight is 291.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ontological Modeling in Anti-coronaviral Drugs
A comprehensive literature collection and annotation identified numerous chemical drugs and antibodies effective against human coronavirus infection, both in vitro and in vivo. A notable approach involved using the Coronavirus Infectious Disease Ontology (CIDO) as an ontological platform to represent these drugs, compounds, drug targets, and associated biological processes. This methodology facilitated the systematic analysis of the knowledgebase for scientific insights and supported rational drug design strategies, such as the proposed “Host-coronavirus interaction (HCI) checkpoint cocktail” strategy (Liu et al., 2021).
Cardiovascular Research and Arrhythmia
The Circulation Research Thematic Synopsis on Cardiac Arrhythmias provides an extensive overview of recent scientific discoveries in cardiovascular research. This collection includes top downloaded original research articles, review articles, and a comprehensive synopsis of findings, organized thematically. The insights from these studies contribute significantly to the understanding of cardiac arrhythmias, their underlying molecular mechanisms, and potential therapeutic targets (Circulation Research, 2012).
Computational Fluid Dynamics (CFD) Code Calibration and Validation
A review focusing on CFD code calibration and validation discusses the methodology and terminology used in this domain, particularly in nuclear reactor analyses and aerospace applications. The paper proposes a new framework for building confidence in CFD predictions, emphasizing the need for explicit conceptual models, objective measures of applicability, and a clear linkage between observation and prediction scales. This framework aims to overcome the limitations of previous procedures and delineate the causes of uncertainty in CFD predictions (Oberkampf, 1993).
Psychosocial Adaptation to Chronic Illness and Disability
The virtue-based psychosocial adaptation model (V-PAM) was proposed to enhance understanding and guide future interdisciplinary research in the area of psychosocial adaptation to chronic illness and disability (CID). This model incorporates five key qualities: courage, practical wisdom, commitment to action, integrity, and emotional transcendence. The V-PAM aims to provide a comprehensive framework for understanding the complex process of psychosocial adaptation in individuals facing chronic illness and disability (Kim et al., 2016).
Propiedades
IUPAC Name |
sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTPCYMJCJNRQB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-Methyl-4-(dimethylamino)phenyl]phosphinic acid sodium salt](/img/structure/B7823174.png)






